N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 102011-15-4
VCID: VC0187623
InChI: InChI=1S/C19H23NO5/c1-22-15-7-5-13(11-17(15)24-3)9-10-20-19(21)14-6-8-16(23-2)18(12-14)25-4/h5-8,11-12H,9-10H2,1-4H3,(H,20,21)
SMILES: COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)OC)OC)OC
Molecular Formula: C19H23NO5
Molecular Weight: 345.4 g/mol

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide

CAS No.: 102011-15-4

Main Products

VCID: VC0187623

Molecular Formula: C19H23NO5

Molecular Weight: 345.4 g/mol

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide - 102011-15-4

CAS No. 102011-15-4
Product Name N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide
Molecular Formula C19H23NO5
Molecular Weight 345.4 g/mol
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide
Standard InChI InChI=1S/C19H23NO5/c1-22-15-7-5-13(11-17(15)24-3)9-10-20-19(21)14-6-8-16(23-2)18(12-14)25-4/h5-8,11-12H,9-10H2,1-4H3,(H,20,21)
Standard InChIKey KTAOOOGRNWFPNM-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)OC)OC)OC
Canonical SMILES COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)OC)OC)OC
Solubility 39.6 [ug/mL]
PubChem Compound 317578
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator